3-(fluoromethyl)azetidin-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(fluoromethyl)azetidin-3-ol hydrochloride is a chemical compound with the molecular formula C4H9ClFNO It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a fluoromethyl group and a hydroxyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(fluoromethyl)azetidin-3-ol hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a β-amino alcohol, cyclization can be achieved using reagents like tosyl chloride under basic conditions.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions. A common method involves the use of fluoromethylating agents such as diethylaminosulfur trifluoride (DAST) or fluoromethyl iodide.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions. For example, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can convert an intermediate azetidine derivative to the desired hydroxylated product.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors for efficient cyclization and fluoromethylation processes, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(fluoromethyl)azetidin-3-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the fluoromethyl group to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, PCC, or potassium permanganate (KMnO4).
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Sodium azide, thiols, or other nucleophiles.
Major Products Formed
Oxidation: Formation of 3-(fluoromethyl)azetidin-3-one.
Reduction: Formation of 3-(fluoromethyl)azetidine or 3-methylazetidin-3-ol.
Substitution: Formation of azetidine derivatives with various substituents replacing the fluoromethyl group.
Scientific Research Applications
3-(fluoromethyl)azetidin-3-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(fluoromethyl)azetidin-3-ol hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluoromethyl group can enhance the compound’s binding affinity and selectivity for certain molecular targets, while the hydroxyl group can participate in hydrogen bonding interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 3-(chloromethyl)azetidin-3-ol hydrochloride
- 3-(bromomethyl)azetidin-3-ol hydrochloride
- 3-(hydroxymethyl)azetidin-3-ol hydrochloride
Comparison
Compared to its analogs, 3-(fluoromethyl)azetidin-3-ol hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, often enhancing its stability and bioavailability.
Properties
IUPAC Name |
3-(fluoromethyl)azetidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FNO.ClH/c5-1-4(7)2-6-3-4;/h6-7H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMFEDCMCMCVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CF)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2231673-86-0 |
Source
|
Record name | 3-(fluoromethyl)azetidin-3-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.